1-(2,5-dibromophenyl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dibromophenyl)-N-methylmethanamine is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to a methylmethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dibromophenyl)-N-methylmethanamine typically involves the bromination of a phenyl ring followed by the introduction of a methylmethanamine group. One common method involves the reaction of 2,5-dibromobenzaldehyde with methylamine under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents, followed by amination reactions. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,5-Dibromophenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the amine group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromo-phenyl oxides, while reduction can produce debrominated amines.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dibromophenyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(2,5-dibromophenyl)-N-methylmethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the amine group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
- 1-(2,4-Dibromophenyl)-N-methylmethanamine
- 1-(2,6-Dibromophenyl)-N-methylmethanamine
- 1-(3,5-Dibromophenyl)-N-methylmethanamine
Uniqueness: 1-(2,5-Dibromophenyl)-N-methylmethanamine is unique due to the specific positioning of the bromine atoms on the phenyl ring, which affects its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for targeted research and industrial applications.
Eigenschaften
Molekularformel |
C8H9Br2N |
---|---|
Molekulargewicht |
278.97 g/mol |
IUPAC-Name |
1-(2,5-dibromophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C8H9Br2N/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5H2,1H3 |
InChI-Schlüssel |
IMIZICNONSPHFP-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=C(C=CC(=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.